molecular formula C9H11NO5S2 B1334219 3,5-Bis(methylsulfonyl)benzamide CAS No. 849924-85-2

3,5-Bis(methylsulfonyl)benzamide

Cat. No.: B1334219
CAS No.: 849924-85-2
M. Wt: 277.3 g/mol
InChI Key: QNQYQMFUYRDGQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methylsulfonyl)benzamide typically involves the sulfonation of 3,5-dimethylbenzoic acid followed by amidation. The reaction conditions often include the use of strong sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and the amidation step may involve reagents like ammonia or amines under controlled temperatures and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions within optimal ranges .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methylsulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Bis(methylsulfonyl)benzamide is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzoic acid: A precursor in the synthesis of 3,5-Bis(methylsulfonyl)benzamide.

    3,5-Bis(trifluoromethyl)benzamide: Similar structure but with trifluoromethyl groups instead of sulfonyl groups.

    3,5-Dichlorobenzamide: Contains chlorine atoms instead of sulfonyl groups.

Uniqueness

This compound is unique due to its dual sulfonyl groups, which provide distinct chemical reactivity and interaction capabilities compared to other similar compounds. This makes it particularly useful in biochemical research and industrial applications .

Biological Activity

3,5-Bis(methylsulfonyl)benzamide is an organic compound characterized by the presence of two methylsulfonyl groups attached to a benzamide structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C9H11NO5S2
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 849924-85-2

The compound features a benzene ring substituted with two methylsulfonyl groups at the 3 and 5 positions, along with an amide functional group. This unique structure contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. The sulfonyl groups are believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been evaluated for its effects on glioblastoma cells, where it demonstrated significant cytotoxicity in vitro . The mechanism appears to involve disruption of cellular signaling pathways critical for tumor growth.
  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. Its ability to form strong interactions with target proteins may result in effective inhibition .

The biological activity of this compound is largely attributed to its structural properties:

  • Protein Interaction : The sulfonyl groups can engage in hydrogen bonding and electrostatic interactions with amino acid residues in proteins, potentially altering their function .
  • Cell Membrane Disruption : The amphiphilic nature of the compound may facilitate its incorporation into lipid bilayers, leading to membrane destabilization and subsequent cell lysis in microbial targets .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table indicates that the compound exhibits varying degrees of effectiveness against different bacterial strains.

Anticancer Activity

In vitro studies on glioblastoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability (Figure 1).

Cell Viability Assay

Figure 1: Effect of this compound on glioblastoma cell viability.

The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, suggesting substantial anticancer potential.

Properties

IUPAC Name

3,5-bis(methylsulfonyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQYQMFUYRDGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375546
Record name 3,5-bis(methylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849924-85-2
Record name 3,5-Bis(methylsulfonyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849924-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-bis(methylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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